16-Hydroxy-16,22-dihydroapparicine

Description

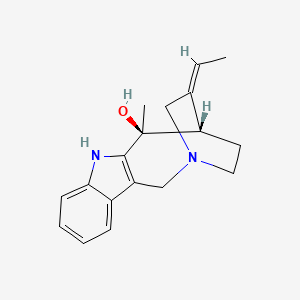

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H22N2O |

|---|---|

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

(12S,13S,14E)-14-ethylidene-12-methyl-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C18H22N2O/c1-3-12-10-20-9-8-15(12)18(2,21)17-14(11-20)13-6-4-5-7-16(13)19-17/h3-7,15,19,21H,8-11H2,1-2H3/b12-3-/t15-,18-/m0/s1 |

Clé InChI |

PZYMRTAVKVZYMI-MJJYKSKZSA-N |

SMILES isomérique |

C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(C)O |

SMILES canonique |

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(C)O |

Synonymes |

16-hydroxy-16,22-dihydroapparicine |

Origine du produit |

United States |

Ii. Natural Occurrence and Phytochemical Isolation

Botanical Sources of 16-Hydroxy-16,22-dihydroapparicine

Research has pinpointed specific species within the Tabernaemontana genus as the botanical origin of this compound. The concentration and presence of the compound can also be localized to particular parts of the plant.

The principal botanical source for the isolation of this compound is Tabernaemontana dichotoma. acs.org This species, belonging to the Apocynaceae family, is a rich source of various indole (B1671886) alkaloids. The initial identification of this compound as a new alkaloid was from this plant. acs.org

Scientific investigations have confirmed the presence of this compound specifically in the leaves of Tabernaemontana dichotoma. acs.orgacs.org The extraction and subsequent analysis of the leaf material led to the successful isolation and characterization of this compound. acs.org

Methodologies for Phytochemical Extraction and Isolation

The process of obtaining pure this compound from its plant source is a meticulous procedure involving both extraction and purification steps. These methods are designed to efficiently separate the target alkaloid from other compounds present in the plant material.

Column chromatography is a key technique used in the separation of this compound from the crude plant extract. acs.org The process involves passing the extract through a column packed with a stationary phase, which allows for the separation of compounds based on their differential affinities to the stationary and mobile phases.

Following the initial chromatographic separation, further purification is necessary to obtain this compound in a pure form. The specific details of the purification protocols for this compound as a distinct step from the initial chromatographic separation are not extensively detailed in the primary literature, which often describes a continuous separation and purification process. However, the isolation process from fractions obtained from column chromatography is a standard method for purification. acs.org

Research Findings on the Isolation of this compound

| Botanical Source | Plant Part Used | Key Isolation Techniques | Reference |

| Tabernaemontana dichotoma | Leaves | Column Chromatography | acs.orgacs.org |

Iii. Structural Elucidation and Stereochemical Characterization

Historical Perspectives on Initial Structural Assignment

16-Hydroxy-16,22-dihydroapparicine was first isolated from the leaves of the plant Tabernaemontana dichotoma in 1984 by Perera, van Beek, and Verpoorte. acs.org In their initial report, based on the spectroscopic data available at the time, they proposed a structure for this new alkaloid and assigned it the name 16(S)-Hydroxy-16,22-dihydroapparicine, suggesting a specific stereochemistry at the C16 position. acs.org This initial assignment laid the groundwork for further investigation into this class of alkaloids.

Advanced Spectroscopic Characterization Techniques

The reassessment of the structure of this compound was made possible through the application of more sophisticated spectroscopic methods, which allowed for a more detailed analysis of its complex, caged structure.

Modern one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been indispensable in probing the connectivity and stereochemical relationships within the molecule. In the pivotal 2013 study that led to the structural revision, detailed NMR analysis was key. The researchers found that the spectroscopic data of their synthesized compound, which was based on the originally proposed structure, did not match that of the natural product. Specifically, significant differences were observed in the chemical shifts of the ¹H and ¹³C NMR spectra, particularly for the signals corresponding to the 16-methyl group and the protons at the C6 position of the piperidine (B6355638) ring. This discrepancy prompted a reconsideration of the initially assigned stereochemistry.

¹H and ¹³C NMR Data for (15S,16R)-16-Hydroxy-16,22-dihydroapparicine Specific NMR data tables for the correctly assigned structure are not available in the public domain as of the last update.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, offering clues to its structure. For this compound, mass spectral analysis would confirm the molecular formula and help to piece together the arrangement of its constituent atoms. While detailed fragmentation patterns are not widely published, the technique was fundamental in both the initial characterization and the subsequent confirmation of the structure of the synthesized material.

Determination and Reassignment of Absolute and Relative Stereochemistry

The definitive confirmation of the structure of this compound came from a combination of total synthesis and a re-evaluation of the stereochemical configuration.

The initial hypothesis of a 16(S) configuration was challenged and ultimately overturned through the power of total synthesis. In 2013, a research group undertook the first asymmetric total synthesis of this natural product. researchgate.net They initially synthesized the (15S,16S) isomer, which would correspond to the originally proposed structure. However, comparison of the NMR data of this synthetic compound with that of the natural product revealed clear inconsistencies.

This led the researchers to synthesize the (15S,16R) diastereomer. The spectroscopic data for this newly synthesized compound were identical to those of the naturally occurring this compound. researchgate.net This provided unequivocal proof that the correct relative stereochemistry was (15S,16R). Through their asymmetric synthesis, they were able to assign the absolute configuration as (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine. researchgate.net

While the application of circular dichroism has been noted for other indole (B1671886) alkaloids, specific CD data for this compound is not prominently featured in the primary literature detailing its structural reassignment. However, the use of optical rotation was implicitly part of its characterization as a chiral molecule.

Iv. Biosynthetic Pathways and Precursor Relationships

Proposed Biogenetic Routes to 16-Hydroxy-16,22-dihydroapparicine

The proposed biosynthetic pathway to this compound is part of the broader biogenesis of vallesamine-type alkaloids. researchgate.netrsc.org These alkaloids are also referred to as C-5 nor-stemmadenine alkaloids because they lack the C-5 carbon atom present in the stemmadenine (B1243487) skeleton. researchgate.net The biogenetic journey is thought to commence with the key intermediate, stemmadenine.

A critical step in this proposed route is the oxidative fragmentation of the C5-C6 bond of a stemmadenine-derived intermediate. This cleavage event leads to the formation of the characteristic azabicyclo[4.2.2]decane core of the vallesamine scaffold. Following this skeletal rearrangement, it is hypothesized that a series of tailoring reactions occur. These include a hydroxylation event at the C-16 position and a subsequent reduction of a double bond to yield the dihydroapparicine structure. While the complete enzymatic cascade has not been fully elucidated in vivo, this proposed pathway provides a logical framework based on the known chemistry of related alkaloids. researchgate.net

A laboratory synthesis has provided a model for the biogenesis of vallesamine from stemmadenine, supporting this proposed route. rsc.org Furthermore, the total synthesis of (+)-16-hydroxy-16,22-dihydroapparicine has been achieved, which was guided by the hypothesized biogenetic intermediate. lookchem.com

Enzymatic Conversions in Monoterpene Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of complex alkaloids like this compound relies on a diverse array of enzymes that catalyze highly specific and often complex chemical reactions. nih.govnih.gov The proposed transformations leading to this compound would necessitate the involvement of several key enzyme families common to MIA biosynthesis.

The crucial hydroxylation at the C-16 position is likely catalyzed by a member of the cytochrome P450 (CYP450) superfamily of monooxygenases. researchgate.net These enzymes are well-known for their role in introducing hydroxyl groups into a wide variety of secondary metabolites, including alkaloids. researchgate.netsmith.edu In steroidal glycoalkaloid biosynthesis, for instance, a 2-oxoglutarate-dependent dioxygenase has been identified as a steroid 16α-hydroxylase, highlighting a class of enzymes capable of such modifications. nih.gov

The table below summarizes the proposed enzymatic steps and the likely classes of enzymes involved in the formation of this compound from its key precursor.

| Proposed Biosynthetic Step | Precursor | Product | Probable Enzyme Class |

| Skeletal Rearrangement | Stemmadenine-type intermediate | Vallesamine-type intermediate | Fragmentation enzymes |

| Hydroxylation | Vallesamine-type intermediate | 16-Hydroxy-vallesamine-type intermediate | Cytochrome P450 monooxygenase / Dioxygenase |

| Reduction | 16-Hydroxy-apparicine-type intermediate | This compound | Reductase |

This table is based on proposed biosynthetic pathways and the known functions of enzyme families in alkaloid biosynthesis.

Biogenetic Linkages to Stemmadenine and Vallesamine-Type Alkaloids

This compound is classified as a vallesamine-type alkaloid. researchgate.netrsc.org This classification underscores its direct biogenetic link to the vallesamine group, which are themselves derived from the broader class of stemmadenine alkaloids. researchgate.netrsc.orgup.ac.za Stemmadenine is a pivotal intermediate in the biosynthesis of numerous monoterpene indole alkaloids. rsc.orgup.ac.za

The biogenetic conversion of stemmadenine-type alkaloids into the vallesamine-type congeners represents a significant branching point in the MIA pathway. researchgate.netrsc.org This transformation involves a key skeletal rearrangement, distinguishing the vallesamine alkaloids from their stemmadenine precursors. This compound is an example of how further enzymatic modifications, such as hydroxylation and reduction, can create structural diversity within the vallesamine family. This compound has been isolated from Tabernaemontana elegans, a species known for producing a rich variety of indole alkaloids. up.ac.zanih.govresearchgate.net

The following table details the key compounds in the proposed biosynthetic lineage of this compound.

| Compound Name | Alkaloid Class | Role in Biosynthesis |

| Stemmadenine | Stemmadenine-type | Key precursor to numerous MIAs, including vallesamine-type alkaloids. rsc.orgup.ac.za |

| Vallesamine | Vallesamine-type | Representative compound of the class, formed via fragmentation of a stemmadenine intermediate. researchgate.net |

| Apparicine (B207867) | Vallesamine-type | A related vallesamine-type alkaloid. lookchem.com |

| This compound | Vallesamine-type | A downstream, modified vallesamine-type alkaloid. researchgate.netup.ac.za |

V. Chemical Synthesis Strategies

Total Synthesis Approaches to 16-Hydroxy-16,22-dihydroapparicine

The total synthesis of this compound has evolved from early, often lengthy, endeavors to more sophisticated and efficient asymmetric strategies. These approaches have not only provided access to the natural product but have also spurred the development of novel synthetic methods.

Initial forays into the synthesis of the apparicine (B207867) family of alkaloids, including precursors to this compound, were characterized by their exploratory nature. These early routes were often linear and lacked the stereocontrol that would be achieved in later syntheses. While not always culminating in the target molecule itself, these foundational studies were crucial in establishing the feasibility of constructing the complex carbon skeleton and identifying key synthetic challenges. They laid the groundwork for the more advanced and stereoselective methods that followed.

The development of asymmetric total syntheses has been a major breakthrough in accessing enantiomerically pure this compound. These methodologies employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions, thereby establishing the correct absolute configuration of the multiple stereocenters within the molecule.

A notable asymmetric approach involves a cascade reaction strategy that efficiently constructs the core structure. This method often begins with a chiral starting material, such as a derivative of tryptophan, to set the initial stereocenter. Subsequent key transformations, including intramolecular cyclizations and functional group manipulations, are then carried out to complete the synthesis. The use of organocatalysis and transition-metal catalysis has been instrumental in achieving high levels of stereoselectivity in these syntheses.

| Key Features of Asymmetric Syntheses | Description | References |

| Chiral Starting Materials | Utilization of readily available chiral pool compounds like tryptophan derivatives to establish the initial stereochemistry. | |

| Cascade Reactions | Efficient construction of the polycyclic core in a single or limited number of steps. | |

| Stereoselective Cyclizations | Controlled formation of rings to establish the correct relative and absolute stereochemistry. | |

| Catalytic Methods | Application of organocatalysis and transition-metal catalysis to achieve high enantioselectivity. |

Key Synthetic Transformations and Methodologies

The successful total syntheses of this compound have relied on the strategic implementation of several key chemical transformations. These reactions have proven to be particularly effective in constructing the challenging structural motifs of the molecule with high efficiency and stereocontrol.

The control of stereochemistry during the formation of new carbon-carbon and carbon-heteroatom bonds is critical. Diastereoselective nucleophilic additions have been widely employed to install the hydroxyl group at the C16 position with the correct stereochemistry. These reactions often involve the addition of a nucleophile to a carbonyl group or an iminium ion intermediate. The stereochemical outcome is typically directed by the existing stereocenters in the molecule or by the use of chiral reagents or catalysts. Careful selection of reaction conditions and reagents is essential to achieve high diastereoselectivity.

Intramolecular Michael reactions play a pivotal role in the construction of the cyclic framework of this compound. In many synthetic routes, this reaction is used to form a key ring system, often with the concomitant transfer of chirality from a pre-existing stereocenter to a newly formed one. This process of chirality transfer is highly valuable as it allows for the stereocontrolled formation of multiple stereocenters in a single transformation. The efficiency and stereoselectivity of the intramolecular Michael reaction are often influenced by the substrate geometry and the reaction conditions.

| Transformation | Description | Key Features | References |

| Phosphine-Mediated Cascade | A one-pot reaction sequence initiated by a phosphine (B1218219) catalyst and an allenoate to form the core structure. | Step economy, in situ generation of reactive intermediates. | |

| Diastereoselective Nucleophilic Addition | Stereocontrolled installation of the C16-hydroxyl group. | Control of stereochemistry at a key position. | |

| Intramolecular Michael Reaction | Ring formation with stereochemical control. | Chirality transfer, formation of multiple stereocenters. |

Aza-Wittig Reactions

A cornerstone of the successful synthesis of this compound is a novel phosphinimine-mediated cascade reaction, which incorporates an intramolecular Aza-Wittig reaction as a key step. researchgate.netnih.gov This powerful transformation is instrumental in the formation of the crucial C=N bond that ultimately becomes part of the heterocyclic core. The cascade is initiated by a Staudinger reaction between an azide (B81097) precursor and a phosphine, which generates an iminophosphorane. This intermediate then undergoes an intramolecular Aza-Wittig reaction with a strategically placed aldehyde functionality. The reaction proceeds through a four-membered oxazaphosphetane intermediate, which subsequently collapses to form the desired imine and triphenylphosphine (B44618) oxide. This elegant one-pot sequence efficiently constructs a significant portion of the alkaloid's core structure.

Felkin-Anh Transition State Control

The precise control of stereochemistry is a paramount challenge in the synthesis of complex natural products like this compound. The creation of the stereocenter at the C16 position, a tetrasubstituted carbon bearing a hydroxyl group, is masterfully achieved through a highly stereospecific 1,2-addition of a methyl group to a ketone precursor. researchgate.netnih.govlookchem.com The stereochemical outcome of this nucleophilic addition is rationalized by the Felkin-Anh model.

This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter, approaching along the Bürgi-Dunitz trajectory. In the context of the synthesis of this compound, the large substituent directs the incoming methyl nucleophile to the opposite face of the carbonyl, leading to the desired stereoisomer with high diastereoselectivity. lookchem.com This strategic application of the Felkin-Anh model is a testament to the power of predictive models in modern stereocontrolled synthesis.

Construction of Core Scaffolds and Ring Systems

The defining structural motifs of this compound are its intricate 1-azabicyclo[4.2.2]decane core and the embedded pseudo-aminal linkage. The construction of these features represents a significant synthetic hurdle.

Formation of the 1-Azabicyclo[4.2.2]decane Core

The novel phosphinimine-mediated cascade reaction is the linchpin in the formation of the unique and strained 1-azabicyclo[4.2.2]decane core. researchgate.netnih.gov This bicyclic system is assembled through a sequence that begins with the aforementioned intramolecular Aza-Wittig reaction, which forms a cyclic imine. This is followed by an intramolecular Mannich-type cyclization, where the nucleophilic indole (B1671886) ring attacks the electrophilic iminium ion generated in situ. This cascade process, occurring in a single pot, efficiently and elegantly forges the complex bridged ring system of the apparicine skeleton. researchgate.net Other approaches to this core have included intramolecular Heck reactions. ub.edunih.govbiocrick.com

Synthesis of Pseudo-Aminal Type Structures

The synthesis of the pseudo-aminal-type structure within this compound is intrinsically linked to the formation of the 1-azabicyclo[4.2.2]decane core. researchgate.netnih.gov This structural feature, where a nitrogen atom is connected to a carbon that is also part of an indole ring system, is formed concurrently during the intramolecular Mannich-type cyclization step of the cascade reaction. The successful construction of this moiety is critical as it is a defining characteristic of the 5-nor-stemmadenine class of alkaloids, to which this compound belongs. nih.gov

Efficiency and Stereocontrol in Synthetic Routes

The elegance of a synthetic route is not only measured by its ability to produce the target molecule but also by its efficiency and the degree of stereochemical control it exerts.

The total synthesis of (+)-16-Hydroxy-16,22-dihydroapparicine showcases remarkable efficiency, particularly in the key cascade reaction. This crucial step, which constructs the bulk of the intricate core structure, proceeds in a high yield of 83%. lookchem.com This high efficiency is a direct result of the carefully designed one-pot sequence that minimizes the need for isolation and purification of intermediates.

The stereocontrol throughout the synthesis is equally impressive. The application of the Felkin-Anh model in the 1,2-addition of the methyl group to establish the C16 stereocenter is highly effective, leading to the desired diastereomer with excellent selectivity. lookchem.com Furthermore, other stereocenters in the molecule are set using various stereocontrolled reactions, ensuring the final product is obtained with the correct relative and absolute stereochemistry.

Table 1: Key Reactions and Stereochemical Outcomes

| Reaction | Key Transformation | Stereochemical Control | Reported Yield/Selectivity |

|---|---|---|---|

| Phosphinimine-mediated Cascade | Formation of 1-azabicyclo[4.2.2]decane core and pseudo-aminal moiety | - | 83% |

| 1,2-Addition | Installation of C16-OH and C16-CH3 | Felkin-Anh Model | >20:1 d.r. |

| Intramolecular Michael Addition | Formation of the C15 stereocenter | Chirality Transfer | High |

Vi. Biological Activities and Structure Activity Relationship Sar Studies

Antimalarial Activity Investigations

A significant portion of the research on 16-Hydroxy-16,22-dihydroapparicine has been dedicated to its activity against the malaria-causing parasite, Plasmodium falciparum.

This compound has demonstrated notable antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum. researchgate.net The emergence and spread of drug-resistant malaria parasites, especially P. falciparum, has rendered many conventional therapies, such as chloroquine, less effective, creating an urgent need for novel antimalarial agents. nih.govnih.gov

Research has shown that synthetic (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine is active against the chloroquine-resistant K1 strain of P. falciparum. nih.gov The K1 strain is known to be multidrug-resistant, making it a crucial benchmark in the evaluation of new antimalarial compounds. nih.gov The activity of this compound against such resistant strains highlights its potential as a lead compound for the development of new antimalarial drugs. researchgate.netparahostdis.org

Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds

This table is for illustrative purposes and based on findings from cited research. Specific IC50 values may vary between studies.

| Compound/Drug | Target Strain | Resistance Profile | Reported Activity |

|---|---|---|---|

| This compound | P. falciparum K1 | Chloroquine-Resistant | Active |

| Chloroquine | P. falciparum K1 | Chloroquine-Resistant | Reduced Efficacy |

While the precise antimalarial mechanism of this compound is still under detailed investigation, the action of related indole-based compounds offers some insights. A common mechanism for indole-based antimalarials is the inhibition of hemozoin formation. researchgate.net During its lifecycle in human red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Inhibition of this process leads to a buildup of toxic heme, which is lethal to the parasite. nih.gov

It is hypothesized that this compound may share this mechanism of action, interfering with the parasite's ability to detoxify heme. However, further specific mechanistic studies on this particular compound are required to confirm this hypothesis.

Exploration of Other Biological Activities

Beyond its antimalarial effects, preliminary studies have begun to explore other potential biological activities of this compound and its analogues.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein, providing insights into potential inhibitory activity. mdpi.com While specific molecular docking studies focusing solely on this compound and atrolysin metalloproteinase are not extensively documented in the provided search results, this area represents a frontier for future research. Such studies are crucial for identifying potential new therapeutic applications for this class of compounds by screening them against various enzymatic targets.

The cytotoxic potential of apparicine (B207867) and its derivatives has been a subject of interest in cancer research. While direct studies on the cytotoxic effects of this compound on cancer cell lines are not detailed in the search results, the investigation of its analogue structures provides a basis for potential future research in this area. The evaluation of cytotoxicity is a standard step in drug discovery to determine the therapeutic index of a compound. parahostdis.org

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR analysis would involve synthesizing and testing various analogues to determine which structural features are essential for its antimalarial activity.

Key areas of interest for SAR studies on this compound would include:

The Hydroxyl Group at C-16: The presence and stereochemistry of the hydroxyl group at the C-16 position are likely to be critical for its biological activity. Modifications at this position could significantly impact the compound's potency and selectivity.

The Dihydroapparicine Core: The integrity of the core indole (B1671886) alkaloid structure is fundamental. Alterations to the ring system or the exocyclic double bond could lead to a loss of activity.

Stereochemistry: The specific stereochemistry of the molecule, as highlighted by the synthesis of (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine, is crucial for its interaction with biological targets. nih.gov Different stereoisomers may exhibit vastly different biological activities.

By systematically modifying these structural features, researchers can develop a more comprehensive understanding of the pharmacophore responsible for the antimalarial effects of this compound, potentially leading to the design of more potent and effective antimalarial agents.

The Decisive Role of Stereochemistry in Biological Efficacy

The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the case of this compound, the orientation of the hydroxyl group at the C-16 position and the hydrogen atom at the C-15 position are critical determinants of its bioactivity.

Research into the total synthesis of this natural product has enabled the preparation of specific stereoisomers, allowing for a comparative analysis of their biological effects. A key study in this area focused on the asymmetric total synthesis of (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine. nih.gov This particular stereoisomer, along with its synthetic intermediates, was evaluated for its antimalarial activity against a chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov

The investigation into the antimalarial properties of different stereoisomers is crucial for understanding the pharmacophore of this compound. While detailed quantitative data comparing all possible stereoisomers remains limited in publicly available literature, the focus on the synthesis and evaluation of the (+)-(15S,16R) form suggests its significance as a biologically active conformation. nih.gov The ability to selectively synthesize this isomer opens the door to more detailed structure-activity relationship (SAR) studies.

Table 1: Investigated Stereoisomer of this compound and its Biological Target

| Stereoisomer | Biological Target | Activity |

| (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine | Plasmodium falciparum (K1 strain) | Antimalarial nih.gov |

The Quest for Enhanced Biological Profiles Through Rational Analogue Design

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For this compound, the rational design of analogues would involve targeted chemical modifications of its core structure.

While specific research detailing the rational design and synthesis of a wide array of this compound analogues with modified biological profiles is not extensively documented in the public domain, general principles of medicinal chemistry provide a roadmap for such endeavors. Key areas for modification would likely include:

Alterations at the C-15 Position: Given the importance of stereochemistry at this center, modifications could explore the impact of different substituents on the conformational rigidity of the molecule and its binding affinity.

Modifications of the Indole Nucleus: The indole ring system is a common feature in many biologically active compounds and offers numerous sites for substitution. Introducing electron-donating or electron-withdrawing groups could alter the electronic properties of the molecule and its ability to engage in π-stacking or other non-covalent interactions.

Changes to the Azabicyclo[4.2.2]decane Core: While synthetically challenging, modifications to this bridged ring system could lead to novel scaffolds with significantly different spatial arrangements and biological activities.

The goal of these modifications would be to develop analogues with improved antimalarial potency, reduced cytotoxicity, and a better understanding of the specific structural features required for activity.

Peering into Molecular Interactions: Theoretical and Computational Approaches

Theoretical and computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the molecular interactions between a ligand and its biological target. These methods can provide valuable insights into the binding mode, identify key amino acid residues involved in the interaction, and help rationalize the observed structure-activity relationships.

As of now, specific theoretical and computational studies focused on the molecular interactions of this compound with its putative biological targets in Plasmodium falciparum are not widely reported in scientific literature. However, the general approach for such studies is well-established in the field of antimalarial drug discovery.

A typical computational workflow would involve:

Target Identification: Identifying potential protein targets within the malaria parasite that are essential for its survival.

Homology Modeling: If the three-dimensional structure of the target protein is not experimentally available, a model can be built based on the structure of a related protein.

Molecular Docking: The three-dimensional structure of this compound would be "docked" into the binding site of the target protein to predict the most favorable binding pose and estimate the binding affinity.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.

By applying these computational methods, researchers could hypothesize the mechanism of action of this compound and rationally guide the design of new analogues with improved binding characteristics.

Vii. Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the detection and identification of 16-Hydroxy-16,22-dihydroapparicine in complex matrices such as plant extracts or biological samples. This technique offers high sensitivity and specificity, allowing for the accurate determination of the elemental composition of the molecule.

The process typically involves the use of techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS). nih.gov This system first separates the components of a mixture by LC, after which the eluent is ionized by ESI. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, typically within a few parts per million (ppm). This level of precision enables the confident determination of the elemental formula of the detected compounds.

In the context of metabolite profiling for alkaloids, a "dereplication" strategy is often employed. nih.gov This involves creating a database of known compounds with their accurate mass and retention times. When a sample is analyzed, the HRMS data is screened against this database to rapidly identify the presence of known alkaloids, including potential isomers or derivatives of this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides structural information that can be used to confirm the identity of the compound or to characterize unknown metabolites. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for an Indole (B1671886) Alkaloid

| Parameter | Value | Description |

| Retention Time (min) | 12.5 | The time at which the compound elutes from the LC column. |

| Precursor Ion [M+H]⁺ (m/z) | 311.1754 | The mass-to-charge ratio of the protonated molecule, measured with high accuracy. |

| Calculated Mass (C₁₉H₂₂N₂O₂) | 311.1759 | The theoretical exact mass of the elemental formula. |

| Mass Error (ppm) | -1.6 | The difference between the measured and calculated mass, indicating high accuracy. |

| Key MS/MS Fragments (m/z) | 293.1648, 251.1543, 196.1121 | Characteristic product ions formed from the fragmentation of the precursor ion, aiding in structural confirmation. |

This table is representative of the type of data obtained for an indole alkaloid and is for illustrative purposes.

Advanced NMR Techniques for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of complex organic molecules like this compound. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a suite of advanced two-dimensional (2D) NMR techniques is essential for unambiguously assigning all proton and carbon signals and determining the compound's intricate stereochemistry. nih.gov

The structure of apparicine (B207867), a related alkaloid, was one of the early examples where NMR decoupling was instrumental in its determination. wikipedia.org For this compound, which possesses multiple chiral centers, advanced NMR is crucial. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry of the molecule.

The compilation of ¹³C-NMR data for numerous indole alkaloids from various sources, such as Psychotria species, provides a valuable resource for comparing chemical shifts and aiding in the structural assignment of new derivatives like this compound. nih.gov

Table 2: Representative ¹³C-NMR Chemical Shifts for a Dihydroapparicine-type Skeleton

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Key HMBC Correlations (from ¹H at δ) |

| C-2 | 55.2 | CH | H-16, H-21 |

| C-7 | 108.9 | C | H-6, H-8, H-9 |

| C-8 | 128.4 | CH | H-9, H-10 |

| C-13 | 135.1 | C | H-12, H-14 |

| C-15 | 45.8 | CH | H-14, H-16 |

| C-16 | 78.3 | C-OH | H-15, H-21 |

| C-20 | 40.1 | CH | H-15, H-19, H-21 |

| C-22 | 50.5 | CH₂ | H-21 |

This table is a representation of typical chemical shifts for the core structure and is for illustrative purposes. Actual values for this compound would be determined from its specific spectra.

Chiral Chromatography for Enantiomeric Purity Assessment

Many alkaloids, including this compound, are chiral and often exist as a specific enantiomer in nature. The assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. pensoft.net Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their relative abundance. pensoft.net

This method relies on the use of a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with the two enantiomers of a chiral analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for the separation of a wide range of chiral compounds, including indole alkaloids. researchgate.net

The development of a chiral HPLC method involves the systematic optimization of several parameters, including the choice of the CSP, the mobile phase composition (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, sometimes with an amine additive), flow rate, and column temperature. nih.govnih.gov The goal is to achieve baseline resolution of the enantiomeric peaks, which allows for accurate quantification. The determination of the enantiomeric excess (ee) or enantiomeric ratio is then calculated from the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for an Indole Alkaloid

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (Enantiomer 1) | 9.8 min |

| Retention Time (Enantiomer 2) | 11.5 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) | 99% |

This table provides an example of a chiral HPLC method and is for illustrative purposes. The specific conditions for this compound would require experimental optimization.

Viii. Future Research Directions

Development of Novel and Diversified Synthetic Strategies for Analogues

The initial total synthesis of (+)-16-Hydroxy-16,22-dihydroapparicine was a significant achievement, confirming its relative and absolute stereochemistry. nih.gov However, to explore the structure-activity relationships (SAR) and potentially enhance its biological efficacy, the development of more efficient and flexible synthetic routes is paramount. Future research should focus on creating a diverse library of analogues.

A key area of exploration would be the modification of the apparicine (B207867) ring skeleton. nih.gov Strategies for the asymmetric functionalization of indoles, a core component of this alkaloid class, could be leveraged to introduce a variety of substituents. nih.gov Organocatalytic and metal-catalyzed approaches have proven effective for the enantioselective functionalization of indoles and could be adapted for this purpose. nih.gov For instance, the development of synthetic strategies that allow for the selective modification of the C16 position, where the hydroxyl group is located, could yield valuable insights into its role in bioactivity. The synthesis and biological evaluation of C16 analogues of other complex natural products have demonstrated the importance of this approach in defining SAR. nih.gov

Furthermore, the development of convergent synthetic routes, where key fragments of the molecule are synthesized independently and then combined, could significantly improve the efficiency of analogue production. nih.gov This modularity would allow for the rapid generation of a wide range of analogues with modifications at different positions of the molecule, facilitating a comprehensive SAR study.

In-depth Mechanistic Investigations of Biological Activities

Initial studies have shown that synthetic (+)-(15S,16R)-16-hydroxy-16,22-dihydroapparicine exhibits antimalarial activity against chloroquine-resistant Plasmodium falciparum. nih.gov However, the precise mechanism by which it exerts this effect remains to be elucidated. Future research should be directed towards in-depth mechanistic studies to identify its molecular target and mode of action.

Given its structural similarity to other quinoline-containing antimalarials, it is plausible that 16-Hydroxy-16,22-dihydroapparicine may interfere with hemozoin formation in the parasite's food vacuole. nih.gov This is a common mechanism for drugs like chloroquine, where the accumulation of toxic free heme leads to parasite death. nih.gov Investigations could involve studying the interaction of the compound with heme and its effect on heme polymerization.

Alternatively, this alkaloid could have a novel mechanism of action. The diverse biological activities of stemmadenine (B1243487) alkaloids, the broader class to which this compound belongs, include anticancer, antibacterial, and analgesic effects, suggesting a range of potential cellular targets. researchgate.netrsc.org Research could explore its effects on other essential parasitic pathways, such as protein synthesis, signal transduction, or ion homeostasis. The proarrhythmic effects of some antimalarial drugs are linked to their interaction with ion channels; therefore, investigating the interaction of this compound with cardiac ion channels would also be a prudent area of study to assess its safety profile. nih.gov

Identification of Novel Biological Targets and Pathways

Beyond its established antimalarial activity, the broader biological potential of this compound is largely unknown. The parent compound, apparicine, has shown cytotoxicity against leukemia cell lines and activity at opioid and adenosine (B11128) receptors. nih.gov This suggests that this compound and its future analogues could have a wider therapeutic window.

Future research should employ a variety of screening platforms to identify novel biological targets and pathways. High-throughput screening of the compound against a panel of cancer cell lines could reveal potential anticancer properties. The diverse biological activities of plant alkaloids, in general, make them a rich source for drug discovery. grafiati.comnih.gov

Furthermore, affinity-based proteomics and other chemical biology approaches could be utilized to directly identify the cellular binding partners of this compound. This would provide unbiased insights into its mechanism of action and could uncover entirely new therapeutic applications. The study of structure-activity relationships of related alkaloids has shown that small structural modifications can significantly alter their biological targets and efficacy. nih.govnih.gov

Exploration of Chemoenzymatic and Biocatalytic Synthesis Routes

The chemical synthesis of complex natural products like this compound can be lengthy and produce significant chemical waste. Chemoenzymatic and biocatalytic approaches offer a green and efficient alternative for the synthesis of the core alkaloid and its analogues. nih.govrsc.org

The use of enzymes in organic synthesis provides high selectivity and can be performed under mild reaction conditions. nih.gov For instance, enzymes could be employed for the stereoselective construction of chiral centers within the molecule, a significant challenge in traditional organic synthesis. The directed biosynthesis of new-to-nature alkaloids in heterologous expression hosts has shown promise for generating novel analogues. nih.gov This approach could be adapted for the production of fluorinated or otherwise modified versions of this compound.

Biocatalytic approaches for the functionalization of indole (B1671886) alkaloids are also a promising area of research. nih.gov Enzymes could be used to introduce new functional groups at specific positions on the indole ring, creating a library of novel compounds for biological screening. nih.gov The development of chemoenzymatic total synthesis strategies, which combine the best of chemical and enzymatic transformations, could provide a powerful platform for the sustainable production of this compound and its derivatives. nih.govresearchgate.netcapes.gov.br

Q & A

Basic: What are the key synthetic strategies for the total synthesis of 16-hydroxy-16,22-dihydroapparicine?

The total synthesis involves a phosphine-mediated cascade reaction, combining multiple steps to construct the pseudo-aminal core. Critical steps include:

- Staudinger reaction of an azide with triphenylphosphine to generate a phosphineimine intermediate.

- N-allylation to form an aminophosphinium species, followed by an aza-Wittig reaction with formaldehyde.

- Intramolecular Mannich reaction to cyclize the iminium cation, forming the 1-azabicyclo[4.2.2]decane framework.

- Diastereoselective nucleophilic addition of methylketone via a Felkin–Anh transition state and chirality-transferring Michael addition to establish stereocenters .

Basic: How was the stereochemistry of this compound resolved during its synthesis?

Stereochemical validation relied on:

- NMR comparisons between synthetic (±)-(15S*,16S*)-1 and the natural product, focusing on chemical shifts and coupling constants (e.g., δ 112.2 ppm for C-16 in synthetic vs. natural samples) .

- Asymmetric synthesis using enantiopure intermediates to confirm absolute configurations. Enantiomers were synthesized via a cascade reaction with (-)-36, yielding (-)-(15S,16R)-1, which matched the natural compound’s optical rotation and spectroscopic data .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

- 1D/2D NMR spectroscopy : Key for assigning relative stereochemistry (e.g., NOESY correlations between H-15 and H-21 confirmed the pseudo-aminal geometry) .

- Optical rotation analysis : Differentiated enantiomers and validated consistency with natural samples .

- High-resolution mass spectrometry (HRMS) : Confirmed molecular formula (C₂₁H₂₆N₂O₂) and intermediate structures .

Advanced: How can researchers address discrepancies in stereochemical assignments between synthetic and natural this compound?

Discrepancies arise from challenges in replicating natural stereochemical pathways. Methodological solutions include:

- Enantioselective synthesis : Using chiral auxiliaries or catalysts to control stereocenters during cascade reactions (e.g., N-TBSOM protection for indole nucleophile orientation) .

- Comparative bioactivity assays : Testing synthetic enantiomers against natural isolates in antimalarial screens to correlate stereochemistry with activity .

- X-ray crystallography : If crystals are obtainable, this provides unambiguous stereochemical proof .

Advanced: What methodological approaches are recommended to enhance the antimalarial potency of synthetic this compound?

Despite moderate activity (IC₅₀: 9.0–12.5 µg/mL against Plasmodium falciparum K1 strain), strategies to improve potency include:

- Structure-activity relationship (SAR) studies : Modifying the pseudo-aminal core or alkylidene substituents to enhance parasite targeting .

- Prodrug derivatization : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability.

- Combination therapy screens : Testing synthetic 1 with artemisinin derivatives to identify synergistic effects .

Advanced: How does the phosphine-mediated cascade reaction in the synthesis of this compound address challenges in forming the pseudo-aminal core?

The cascade reaction circumvents unstable intermediates by:

- Sequential in situ transformations : Avoiding isolation of reactive species like iminium cations.

- Nucleophilicity modulation : Phosphineimine intermediates enable controlled N-allylation, while formaldehyde in the aza-Wittig step stabilizes electrophilic centers .

- Steric and electronic control : The N-TBSOM group directs nucleophilic addition to the indole 3-position, ensuring correct cyclization .

Advanced: Why does synthetic (±)-(15S,16S)-1 lack antimalarial activity compared to the (-)-(15S,16R)-enantiomer?**

Stereochemistry at C-16 dictates bioactivity:

- The 16R configuration in (-)-(15S,16R)-1 aligns with the natural product’s active conformation, enabling interactions with parasite targets (e.g., heme detoxification pathways).

- 16S enantiomers may adopt non-productive binding modes due to steric clashes or incorrect hydrogen-bonding patterns .

Basic: What bioactivity data supports further exploration of this compound as an antimalarial lead?

- Synthetic (-)-(15S,16R)-1 showed 78-fold lower potency than artemisinin but demonstrated selective activity against chloroquine-resistant P. falciparum (K1 strain) with low cytotoxicity (IC₅₀: 17–75 µg/mL in human cells) .

- The compound’s unique pseudo-aminal core offers a novel scaffold for targeting parasite-specific pathways .

Advanced: How can researchers optimize the enantioselective synthesis of this compound for scalable production?

- Catalytic asymmetric reactions : Replace stoichiometric chiral auxiliaries with organocatalysts or transition-metal complexes.

- Flow chemistry : Implement continuous-flow systems to enhance reproducibility in cascade reactions .

- DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to maximize yield and enantiomeric excess .

Advanced: What contradictions exist between synthetic and natural this compound in bioactivity studies, and how can they be resolved?

- Contradiction : Synthetic (-)-(15S,16R)-1 showed weaker activity than the natural extract.

- Resolution : Natural extracts may contain synergistic alkaloids (e.g., isovoacangine or tubotaiwine) that enhance potency. Methodological steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.